molecular formula C12H16N2O B8423176 5-Amino-2-neopentyloxybenzonitrile

5-Amino-2-neopentyloxybenzonitrile

Cat. No.: B8423176
M. Wt: 204.27 g/mol
InChI Key: DEINXCIUINFITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-neopentyloxybenzonitrile is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-2-(2,2-dimethylpropoxy)benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13/h4-6H,8,14H2,1-3H3

InChI Key

DEINXCIUINFITP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Subsequently, Ammonium chloride (10 g) and iron powder (75 g) were added to a mixed solvent of water (286 ml) and ethanol (753 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-neopentyloxybenzonitrile (80.5 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. After ice-cooling, the reaction mixture was filtrated and the solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (70 g), melting point: 55–56° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
286 mL
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
753 mL
Type
solvent
Reaction Step One
Name
5-nitro-2-neopentyloxybenzonitrile
Quantity
80.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a dimethylformamide solution (364 ml) containing 2-chloro-5-nitrobenzonitrile (91 g) and neopentyl alcohol (52 g) was added sodium hydride (60% contained, 27.8 g) under ice-cooling, and the mixture was stirred for 1 hr. Water was added to the reaction mixture and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization and the crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give 2-neopentyloxy-5-nitrobenzonitrile (105 g). Subsequently, ammonium chloride (10 g) and iron powder (75 g) were added to a mixed solvent of water (286 ml) and ethanol (753 ml) and the mixture was heated to 65° C. 2-Neopentyloxy-5-nitrobenzonitrile (80.5 g) was added by portions over 20 min and the mixture was stirred at the refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. An aqueous sodium hydroxide solution was added and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization and the crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (70 g). melting point: 55-56° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
286 mL
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
753 mL
Type
solvent
Reaction Step One
Name
2-Neopentyloxy-5-nitrobenzonitrile
Quantity
80.5 g
Type
reactant
Reaction Step Two

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